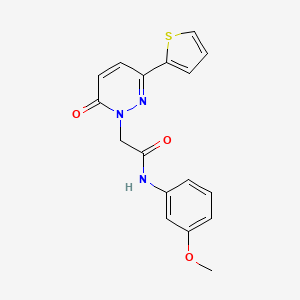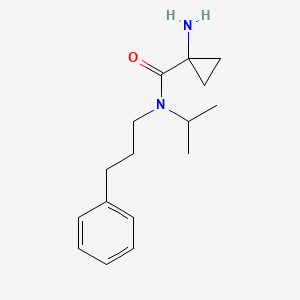![molecular formula C15H24N4O2S B5415187 (1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5415187.png)
(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the hydroxy group: This step often involves selective hydroxylation of the bicyclic core.
Attachment of the triazole moiety: This can be done through a nucleophilic substitution reaction, where the triazole ring is introduced via a suitable leaving group.
Final coupling: The final step involves coupling the triazole-containing intermediate with the carboxamide group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes:
Catalyst selection: Using efficient catalysts to enhance reaction rates.
Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under suitable conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and bioactivity.
Biology: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Explored for its potential in creating novel materials with specific properties.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical processes.
作用機序
The mechanism of action of (1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is often involved in hydrogen bonding or π-π interactions, which are crucial for its binding affinity and specificity. The bicyclic core provides structural rigidity, enhancing its binding properties.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with antioxidant properties.
Uniqueness
(1R,3S,4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide is unique due to its combination of a bicyclic core with a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
特性
IUPAC Name |
(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-13(2)14(3)4-5-15(13,8-10(14)20)11(21)16-6-7-22-12-17-9-18-19-12/h9-10,20H,4-8H2,1-3H3,(H,16,21)(H,17,18,19)/t10-,14+,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWQHUBGSGLVBD-VQISRLSMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)NCCSC3=NC=NN3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(C[C@@H]2O)C(=O)NCCSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B5415123.png)
![1-(4-tert-butylphenyl)ethanone O-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5415125.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]glycine](/img/structure/B5415126.png)
![methyl 4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5415132.png)
![8-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5415153.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5415158.png)
![2-(3-chlorophenyl)-4-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5415160.png)
![2-[5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5415170.png)
![1-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5415176.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5415195.png)

![1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5415203.png)
![1-(1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5415211.png)
